molecular formula C14H23NO5 B1428336 9-(tert-Butoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-2-carboxylic acid CAS No. 1251000-13-1

9-(tert-Butoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-2-carboxylic acid

Cat. No.: B1428336
CAS No.: 1251000-13-1
M. Wt: 285.34 g/mol
InChI Key: LPLQXAWIGJNCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(tert-Butoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-2-carboxylic acid is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(tert-Butoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-2-carboxylic acid typically involves multiple steps. One common method starts with the formation of the spirocyclic core, followed by the introduction of the Boc protecting group. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

9-(tert-Butoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

9-(tert-Butoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-(tert-Butoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, potentially interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate
  • tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

Uniqueness

9-(tert-Butoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

9-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxa-9-azaspiro[4.5]decane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-7-19-14(9-15)5-4-10(8-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLQXAWIGJNCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(tert-Butoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
9-(tert-Butoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-2-carboxylic acid
Reactant of Route 3
9-(tert-Butoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-2-carboxylic acid
Reactant of Route 4
9-(tert-Butoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
9-(tert-Butoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
9-(tert-Butoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.